5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Description
5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.
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Biological Activity
The compound 5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the relevant findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative studies.
Chemical Structure and Synthesis
The compound features a benzo[d]oxazole core, which is known for its diverse biological activities, along with a sulfonyl group and an azepane ring substituted with a fluorophenyl moiety. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes to introduce the various functional groups.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter systems involved in mood regulation and cognitive functions.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for metabolic pathways, impacting processes such as neurotransmitter degradation or synthesis.
- Signal Transduction Modulation : The compound could influence various signaling pathways within cells, leading to altered cellular responses that may be beneficial in treating neurological disorders .
Neuroleptic Activity
Research indicates that related compounds with similar structures exhibit significant neuroleptic activity with reduced extrapyramidal side effects. For instance, derivatives of oxazolones have shown promising results in animal models, suggesting that modifications to the structure can enhance efficacy while minimizing adverse effects .
Antioxidant Properties
Studies have demonstrated that compounds containing the benzo[d]oxazole moiety exhibit antioxidant properties, which can protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
Cytotoxicity and Cell Viability
In vitro studies on related compounds have indicated their ability to increase cell viability in models of neurodegeneration. For example, one study showed that certain benzo[d]oxazole derivatives significantly improved the viability of PC12 cells exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease pathology .
Comparative Studies
A comparative analysis of various derivatives has been conducted to assess their biological activities:
Compound | Activity Type | Efficacy | Notes |
---|---|---|---|
Compound A | Neuroprotective | High | Reduced apoptosis in PC12 cells |
Compound B | Antioxidant | Moderate | Effective against oxidative stress |
This compound | Neuroleptic | Promising | Low extrapyramidal effects compared to chlorpromazine |
Case Studies
- Neuroprotective Effects : In a study involving zebrafish models, compounds similar to this compound were shown to inhibit tau hyperphosphorylation and reduce neurotoxicity associated with amyloid-beta exposure. These findings suggest potential therapeutic applications in Alzheimer's disease treatment .
- Antimicrobial Activity : Although primarily studied for neuropharmacological effects, some derivatives have exhibited selective antibacterial activity against Gram-positive bacteria, indicating a broader spectrum of biological activity worth exploring .
Properties
IUPAC Name |
5-[3-(4-fluorophenyl)azepan-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c20-15-6-4-13(5-7-15)14-3-1-2-10-22(12-14)27(24,25)16-8-9-18-17(11-16)21-19(23)26-18/h4-9,11,14H,1-3,10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDMJSBNNCBYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.